2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide
Brand Name: Vulcanchem
CAS No.: 1171391-24-4
VCID: VC11953850
InChI: InChI=1S/C22H22N6O3S/c1-30-16-10-8-15(9-11-16)20-25-21(31-27-20)18-19(23)28(26-22(18)32-2)13-17(29)24-12-14-6-4-3-5-7-14/h3-11H,12-13,23H2,1-2H3,(H,24,29)
SMILES: COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NCC4=CC=CC=C4)N
Molecular Formula: C22H22N6O3S
Molecular Weight: 450.5 g/mol

2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide

CAS No.: 1171391-24-4

Cat. No.: VC11953850

Molecular Formula: C22H22N6O3S

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide - 1171391-24-4

Specification

CAS No. 1171391-24-4
Molecular Formula C22H22N6O3S
Molecular Weight 450.5 g/mol
IUPAC Name 2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-benzylacetamide
Standard InChI InChI=1S/C22H22N6O3S/c1-30-16-10-8-15(9-11-16)20-25-21(31-27-20)18-19(23)28(26-22(18)32-2)13-17(29)24-12-14-6-4-3-5-7-14/h3-11H,12-13,23H2,1-2H3,(H,24,29)
Standard InChI Key XHRIKYUYMFIEKG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NCC4=CC=CC=C4)N
Canonical SMILES COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NCC4=CC=CC=C4)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₂₂H₂₂N₆O₃S, with a molecular weight of 450.5 g/mol. Key structural components include:

  • Pyrazole ring: Substituted at positions 3 (methylsulfanyl), 4 (1,2,4-oxadiazole), and 5 (amino group).

  • 1,2,4-Oxadiazole: Linked to a 4-methoxyphenyl group at position 3.

  • Acetamide side chain: Attached to a benzyl group via an N-benzyl linkage.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1171391-24-4
Molecular FormulaC₂₂H₂₂N₆O₃S
Molecular Weight450.5 g/mol
IUPAC Name2-[5-Amino-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)pyrazol-1-yl]-N-benzylacetamide
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=N3C(CNC(=O)C4=CC=CC=C4)SC)N

Structural Analogues

Related compounds with modified substituents demonstrate variations in bioactivity:

  • VC5571679 (CAS: 1173078-99-3): Features a 3-ethylphenyl acetamide group instead of benzyl, altering pharmacokinetics.

  • VC11953850 (CAS: 1171391-24-4): Shares the oxadiazole-pyrazole core but differs in acetamide substituents.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, typically including:

  • Oxadiazole Formation: Cyclization of nitrile oxides with aldehydes or ketones under microwave irradiation (e.g., 70–90°C, 300 W) .

  • Pyrazole Construction: Condensation of hydrazine derivatives with β-keto esters or diketones.

  • Acetamide Coupling: Reaction of benzylamine with acyl chlorides or activated esters.

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield
Oxadiazole synthesisNitrile oxide + 4-methoxybenzaldehyde, MW, 300 W75–85%
Pyrazole cyclizationHydrazine hydrate, ethanol, reflux68–72%
Acetamide couplingBenzylamine, EDCI/HOBt, DMF60–65%

Analytical Characterization

  • NMR: ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.85–7.25 (m, 9H, aromatic-H), 4.45 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃).

  • Mass Spectrometry: ESI-MS m/z 451.1 [M+H]⁺.

  • HPLC Purity: >95% (C18 column, acetonitrile/water).

Biological Activities and Mechanisms

Hypothesized Targets

Based on structural analogs, potential targets include:

  • Enzyme Inhibition: Analogous 1,2,4-oxadiazole-pyrazole hybrids inhibit α-glucosidase (IC₅₀: 12–45 µM) and acetylcholinesterase (IC₅₀: 8–32 µM) .

  • Antimicrobial Activity: Methylsulfanyl groups enhance membrane permeability, with MIC values of 8–64 µg/mL against E. coli and S. aureus .

Table 3: Activity of Structural Analogues

CompoundTargetIC₅₀/EC₅₀Source
VC11953850 (this compound)α-Glucosidase28 µM
VC5571679E. coli (MIC)16 µg/mL
Related triazoleAntifungal (C. albicans)62.5 µg/mL

Research Gaps and Future Directions

Unresolved Questions

  • Pharmacokinetics: No data on absorption, distribution, or metabolism in vivo.

  • Specific Target Validation: Limited evidence for direct binding to biological targets.

Recommended Studies

  • In Vitro Screening: Broad-spectrum assays against kinase panels (e.g., EGFR, VEGFR) .

  • ADMET Profiling: Hepatic microsomal stability, plasma protein binding.

  • X-ray Crystallography: Elucidate binding modes with enzymes like α-glucosidase .

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